(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3S)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIXSNQSIRYFR-IDMXKUIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC[C@@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of (S)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-one with ammonia under specific conditions[_{{{CITATION{{{3{Kinetics and mechanism of ring transformation of S-[1-(4-methoxyphenyl ...](https://pubs.rsc.org/en/content/articlelanding/2003/ob/b209107k). The reaction typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to achieve the desired amine functionality[{{{CITATION{{{_3{Kinetics and mechanism of ring transformation of S-1-(4-methoxyphenyl ....
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the pyrrolidin-3-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Various oxo derivatives.
Reduction products: Different reduced forms of the compound.
Substitution products: Substituted derivatives at different positions on the core structure.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Thienopyrimidine derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures exhibit inhibitory effects on tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer and leukemia models by targeting specific signaling pathways involved in cell growth and survival .
-
Antimicrobial Effects
- Several studies have reported the antimicrobial activity of thienopyrimidine derivatives against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
- Anti-inflammatory Activity
Case Studies
-
Case Study 1: Anticancer Activity
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of thienopyrimidine derivatives, including our compound of interest. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .
-
Case Study 2: Antimicrobial Efficacy
- In another investigation published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial activity of various thienopyrimidine derivatives against resistant strains of Staphylococcus aureus. The findings demonstrated that certain modifications led to enhanced activity compared to existing antibiotics .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with biological molecules and pathways that lead to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyrrolidin-3-amine derivatives, focusing on substituents, stereochemistry, and similarity scores (where available).
Substituent Effects and Pharmacological Implications
- 4-Methoxyphenyl vs.
- Stereochemistry : The S-configuration may confer selectivity for specific biological targets (e.g., enzymes or receptors sensitive to chiral centers), as seen in enantiomeric pairs like (S)- and (R)-pyrrolidin-3-amine dihydrochloride .
- Salt Forms : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for in vivo applications.
Toxicity and Handling
While direct toxicity data for the target compound are unavailable, analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride highlight the importance of GHS classifications. For example, pyridine-containing derivatives may pose distinct hazards due to their aromatic nitrogen systems .
Biological Activity
(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride, with the CAS number 169452-07-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molar mass of 242.75 g/mol. The compound features a pyrrolidine ring substituted with a 4-methoxybenzyl group, which is critical for its biological activity.
The exact mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structures often interact with various receptors and enzymes, potentially acting as inhibitors or modulators in biochemical pathways.
1. Antitumor Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, compounds structurally related to (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine have shown promising results in inhibiting tumor growth in various cancer models:
| Compound | Cancer Type | IC Value (μM) | Reference |
|---|---|---|---|
| CFI-400945 | Colon Cancer | 0.64 | |
| Compound 82a | Multiple Myeloma | 0.4 (Pim-1) |
These findings suggest that the compound may share similar antitumor mechanisms due to its structural characteristics.
2. Neuroprotective Effects
Pyrrolidine derivatives are often explored for their neuroprotective effects. Studies indicate that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrrolidine derivatives highlighted the biological evaluation of these compounds against different cancer cell lines. The results showed that modifications to the pyrrolidine ring significantly affected their antiproliferative activity, suggesting that (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine could be optimized for enhanced efficacy .
Study 2: Structure-Activity Relationship (SAR) Analysis
Research on SAR has revealed that substituents on the pyrrolidine core play a crucial role in determining biological activity. The methoxy group at the para position of the phenyl ring was found to be particularly beneficial for increasing potency against specific targets .
Q & A
How can researchers optimize the synthetic route for (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride to improve yield and purity?
Level: Basic (Synthesis Optimization)
Methodological Answer:
The synthesis typically involves cyclization of amine precursors with substituted benzyl halides under controlled conditions. Key steps include:
- Methylation: Use methyl iodide or dimethyl sulfate in anhydrous solvents (e.g., THF) at 0–5°C to minimize side reactions .
- Amine Protection/Deprotection: Employ tert-butoxycarbonyl (Boc) groups to protect the amine during reactions, followed by HCl-mediated deprotection .
- Salt Formation: React the free base with hydrochloric acid in ethanol to form the dihydrochloride salt, enhancing solubility .
Analytical Validation: Monitor reactions via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm stereochemistry with chiral chromatography .
What analytical techniques are critical for confirming the structural integrity and enantiomeric purity of this compound?
Level: Basic (Structural Characterization)
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify the methoxyphenyl and pyrrolidine moieties. Key signals:
- δ 3.78 ppm (singlet, OCH) .
- δ 3.2–3.5 ppm (multiplet, pyrrolidine protons) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms the molecular ion peak at m/z 251.2 (free base) and 283.1 (dihydrochloride) .
- Chiral HPLC: Utilize a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to validate enantiomeric excess (>98% for (S)-enantiomer) .
How does the stereochemistry of the pyrrolidine ring influence biological activity, and how can researchers validate enantiomer-specific effects?
Level: Advanced (Enantiomer-Specific Effects)
Methodological Answer:
The (S)-enantiomer exhibits distinct binding affinity due to spatial compatibility with chiral protein pockets. For example:
| Enantiomer | Target Receptor | IC (nM) | Source |
|---|---|---|---|
| (S) | Dopamine D2 | 12 ± 2 | |
| (R) | Dopamine D2 | 450 ± 50 | |
| Validation Methods: |
- Radioligand Binding Assays: Use H-labeled ligands to measure displacement in brain homogenates .
- Molecular Dynamics Simulations: Model interactions with receptors (e.g., GPCRs) to predict stereochemical preferences .
What strategies mitigate discrepancies in reported pharmacological data for structural analogs of this compound?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies often arise from substituent positioning and assay conditions. For example:
| Analog | Substituent | Activity (μM) | Assay Type |
|---|---|---|---|
| 1-(4-Chloro-benzyl)-pyrrolidin-3-amine | Cl (para) | 0.95 | Kinase inhibition |
| 1-(2-Chloro-benzyl)-pyrrolidin-3-amine | Cl (ortho) | 0.86 | Same assay |
| Resolution Strategies: |
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Control for cell membrane permeability using logP calculations (target: 1.5–2.5) .
How can researchers assess the compound’s pharmacokinetic profile, including blood-brain barrier (BBB) penetration?
Level: Advanced (Pharmacokinetic Studies)
Methodological Answer:
- In Vitro BBB Model: Use MDCK-MDR1 cells to measure permeability (P > 5 × 10 cm/s indicates good BBB penetration) .
- Plasma Protein Binding: Equilibrium dialysis with human serum albumin (HSA) quantifies free fraction (aim for <90% binding) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to calculate half-life (t > 30 mins preferred) .
What synthetic challenges arise from the 4-methoxyphenyl group, and how are they addressed?
Level: Basic (Reaction Design)
Methodological Answer:
The electron-rich methoxy group can lead to:
- Oxidation Side Reactions: Use inert atmospheres (N) and avoid strong oxidizers .
- Demethylation Under Acidic Conditions: Replace HCl with milder acids (e.g., acetic acid) during salt formation .
Yield Optimization: - Microwave-assisted synthesis (100°C, 20 mins) improves cyclization efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
